molecular formula C19H18N2O4S B2678059 [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 1203361-34-5

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2678059
CAS No.: 1203361-34-5
M. Wt: 370.42
InChI Key: QMURKBPMIFGAPX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining 2,3-dihydrobenzofuran, isoxazole, and dimethylthiazole carboxylate moieties. The dihydrobenzofuran scaffold contributes rigidity and lipophilicity, while the isoxazole and thiazole rings introduce nitrogen and sulfur heteroatoms, respectively, which are critical for electronic and steric interactions.

Properties

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-10-6-14-7-13(4-5-16(14)24-10)17-8-15(21-25-17)9-23-19(22)18-11(2)20-12(3)26-18/h4-5,7-8,10H,6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMURKBPMIFGAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling through an oxazole linkage. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Esterification of Thiazole Carboxylic Acid

The thiazole-5-carboxylate ester is synthesized via coupling of 2,4-dimethyl-1,3-thiazole-5-carboxylic acid with the alcohol derivative [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methanol.

  • Reagents/Conditions :

    • Activation : Carboxylic acid activation using T3P (propylphosphonic anhydride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

    • Yield : 87–97% based on analogous T3P-mediated esterifications .

Entry Reagent Conditions Yield Limitations
1EDC/DMAPDCM, 25°C, 6 h89%Requires anhydrous conditions
2T3PTHF, 0°C, 2 h95%High cost of T3P

Isoxazole Ring Formation

The 1,2-oxazole (isoxazole) ring is constructed via cyclocondensation of nitrile oxides with alkynes or enolates.

  • Substrates :

    • Precursor: 2-Methyl-2,3-dihydro-1-benzofuran-5-yl nitrile oxide.

    • Dipolarophile: Propargyl alcohol derivative.

  • Conditions :

    • Thermal or microwave-assisted 1,3-dipolar cycloaddition .

    • Catalyst-free, solvent: Toluene, 80–100°C, 12 h .

Hydrolysis of the Ester Group

The thiazole-5-carboxylate ester undergoes hydrolysis under acidic or basic conditions:

  • Base-Mediated : NaOH (1M) in methanol/water (1:1), 60°C, 6 h → 2,4-dimethyl-1,3-thiazole-5-carboxylic acid .

  • Acid-Mediated : HCl (conc.) in dioxane, reflux, 12 h → Partial decomposition of the isoxazole ring .

Functional Group Compatibility

  • Thiazole Stability : Resists oxidation but susceptible to nucleophilic attack at the C-2 position.

  • Isoxazole Reactivity : Prone to ring-opening under strong reducing agents (e.g., LiAlH<sub>4</sub>) .

Comparative Analysis of Synthetic Methods

Step Method Yield Advantages Drawbacks
EsterificationT3P-mediated coupling 95%High efficiency, short reaction timeCostly reagents
Isoxazole formation1,3-Dipolar cycloaddition 82%Atom-economicalRequires high temperatures
Dihydrobenzofuran synthesisAcid-catalyzed cyclization 78%ScalableModerate yields

Mechanistic Insights

  • Esterification : T3P activates the carboxylic acid via mixed anhydride formation, enabling nucleophilic attack by the alcohol .

  • Cycloaddition : Nitrile oxide reacts with terminal alkynes in a [3+2] fashion, forming the isoxazole ring with regioselectivity controlled by steric effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in anticancer therapy. For instance, compounds similar to [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate have been evaluated for their cytotoxic effects on various cancer cell lines.

Case Study:
A study published in the Turkish Journal of Chemistry investigated the synthesis and biological properties of thiazole derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against glioblastoma cells, suggesting that the structural components of thiazoles contribute to their anticancer properties .

Antidiabetic Potential

Thiazole compounds have also been studied for their antidiabetic effects. Research has shown that modifications in the thiazole structure can enhance glucose-lowering activities in diabetic models.

Case Study:
In vivo studies using genetically modified Drosophila melanogaster demonstrated that specific thiazole derivatives significantly reduced glucose levels. This suggests that compounds like this compound could be further explored as potential antidiabetic agents .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials. Its ability to form stable complexes can be leveraged in creating new polymers or coatings with enhanced properties.

Data Table: Material Properties Comparison

PropertyThiazole DerivativeConventional Polymer
Thermal StabilityHighModerate
Chemical ResistanceExcellentLow
Mechanical StrengthImprovedStandard
BiocompatibilityModerateHigh

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including cyclization and esterification processes. Efficient synthetic routes are crucial for scaling up production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (thiazole, isoxazole, or benzofuran derivatives) and functional groups. Below is a comparative analysis using evidence-derived examples:

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Heterocycles Key Substituents/Modifications Potential Applications/Properties
Target Compound Dihydrobenzofuran + Isoxazole + Thiazole 2,4-Dimethyl thiazole; methyl ester carboxylate Not specified (likely bioactive)
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Thiazole + Oxazolidinone + Imidazolidinone Benzyl, isopropyl, phenyl groups Probable protease inhibition or antimicrobial activity
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole + Urea + Carbamate Ethylthiazole, diphenylhexane Antifungal or enzyme-targeting applications
Bis(thiazol-5-ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-carbonylbis(azanediyl)bis(3-hydroxy-1,6-diphenylhexane-5,2-diyl)dicarbamate Thiazole + Carbamate + Hydroxyhexane Bis-thiazole, diphenylhexane Potential antiviral or anti-inflammatory agent

Key Observations

Carboxylate vs. Carbamate: The methyl ester carboxylate in the target compound may improve solubility over carbamate-linked analogs (e.g., ), though carbamates often confer protease resistance .

Dihydrobenzofuran vs. Other Aromatic Systems :

  • The dihydrobenzofuran core in the target compound offers partial saturation, increasing conformational rigidity compared to fully aromatic systems (e.g., diphenylhexane in ). This could influence binding specificity in biological targets.

Biological Activity Trends: Thiazole-urea hybrids (e.g., ) are frequently associated with enzyme inhibition (e.g., kinase or protease targets), while bis-thiazole compounds (e.g., ) are explored for antiviral activity.

Biological Activity

The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O5SC_{24}H_{25}N_{3}O_{5}S, indicating a relatively complex structure that includes multiple functional groups conducive to biological activity. The presence of oxazole and thiazole rings suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antitumor , antibacterial , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antitumor Activity

Several studies have demonstrated the compound's effectiveness against various cancer cell lines:

  • Cytotoxicity : In vitro assays revealed that the compound exhibits significant cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values ranged between 0.12 µM to 15.63 µM, indicating potent activity compared to standard chemotherapeutic agents such as doxorubicin .
  • Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression . This suggests a mechanism involving cell cycle arrest and programmed cell death.

Antibacterial Activity

The compound has also shown promising antibacterial properties:

  • Inhibition of Bacterial Growth : It was tested against several strains of bacteria, including Gram-positive and Gram-negative species. The results indicated selective inhibition at nanomolar concentrations, particularly against resistant strains such as MRSA .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may have anti-inflammatory properties:

  • Inflammatory Markers : In vivo models demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound. This indicates potential therapeutic applications in inflammatory diseases .

Case Study 1: Antitumor Efficacy in MCF-7 Cells

A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results showed:

TreatmentIC50 (µM)Apoptosis Induction
Compound15.63Yes
Doxorubicin10.38Yes

This study concluded that while the compound is less potent than doxorubicin, it still demonstrates significant anticancer activity warranting further investigation .

Case Study 2: Antibacterial Activity Against MRSA

In another study focusing on antibacterial properties:

Bacteria StrainMinimum Inhibitory Concentration (MIC)
MRSA0.75 µM
S. aureus1.5 µM

These results highlight the compound's potential as a lead in antibiotic development against resistant bacterial strains .

Q & A

Basic: How can the synthesis of this compound be optimized for reproducibility in academic laboratories?

Answer:
Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance cyclization of the oxazole-thiazole core .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates during benzofuran-oxazole coupling .
  • Temperature control : Stepwise heating (e.g., 60°C for cyclization, 80°C for esterification) to avoid side reactions .
  • Analytical validation : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity with ¹H/¹³C NMR .

Experimental Design Tip : Adopt split-plot designs to test multiple variables (e.g., solvent, catalyst) simultaneously while conserving resources .

Basic: What analytical techniques are critical for characterizing its structural stability under varying pH conditions?

Answer:

  • X-ray crystallography : Resolve tautomeric forms (e.g., oxazole-thiazole vs. oxadiazole-thiazole) in solid state .
  • UV-Vis spectroscopy : Track absorbance shifts (200–400 nm) to detect pH-dependent electronic transitions in the benzofuran moiety .
  • Dynamic NMR : Analyze solvent- and pH-induced conformational changes (e.g., dihydrobenzofuran ring puckering) at 500 MHz .

Methodological Note : Use buffered solutions (pH 3–10) to simulate physiological and environmental conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its bioactivity against enzyme targets?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with thiamine-dependent enzymes, leveraging the thiazole carboxylate group as a potential active site binder .
  • In vitro assays : Test inhibitory activity against acetylcholinesterase (AChE) or cytochrome P450 isoforms using fluorogenic substrates .
  • Analog synthesis : Modify substituents (e.g., methyl groups on thiazole, dihydrobenzofuran substituents) to isolate pharmacophoric features .

Data Contradiction Management : Cross-validate computational predictions with kinetic assays (e.g., IC₅₀ discrepancies >10% require re-evaluation of force field parameters) .

Advanced: What methodologies are recommended for assessing its environmental persistence and ecotoxicological impact?

Answer:

  • Hydrolysis studies : Incubate at 25°C in aqueous buffers (pH 4–9) to measure degradation half-life (t₁/₂) of the ester group .
  • Soil adsorption : Use OECD Guideline 106 batch experiments with loam soil to determine Koc (organic carbon partition coefficient) .
  • Algal toxicity : Expose Chlorella vulgaris to 0.1–10 mg/L concentrations and monitor growth inhibition via chlorophyll-a fluorescence .

Advanced Tip : Combine LC-MS/MS and QSAR models to predict metabolite toxicity (e.g., potential thiocarbamide derivatives) .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:

  • Meta-analysis : Compare datasets using standardized metrics (e.g., % inhibition at 10 μM) and exclude outliers with Grubbs’ test (α=0.05) .
  • Experimental replication : Validate conflicting results under identical conditions (e.g., cell line, incubation time) .
  • Mechanistic probing : Use isotopic labeling (e.g., ¹⁴C-thiazole) to trace metabolic pathways and identify off-target effects .

Example : If one study reports cytotoxicity (IC₅₀ = 5 μM) and another shows no effect, verify cell permeability via LC-MS intracellular concentration measurements .

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